molecular formula C13H15BrN2OS B3018215 8-bromo-3-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 946213-08-7

8-bromo-3-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

Cat. No. B3018215
CAS RN: 946213-08-7
M. Wt: 327.24
InChI Key: LSDRTYLYDAEMJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-bromo-3-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a useful research compound. Its molecular formula is C13H15BrN2OS and its molecular weight is 327.24. The purity is usually 95%.
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Scientific Research Applications

Unexpected Transformations in Solution

One study discusses the unexpected transformations of a closely related compound, 11-acetyl-8-bromo-2-methyl-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-4(3H)-one(thione), in DMSO solution, indicating a propensity for isomerization and deacetylation under certain conditions (Sedova et al., 2017). This research highlights the chemical reactivity and potential for generating new compounds with varied applications.

Crystal Structure Analysis

Another study focuses on the crystal structure and Hirshfeld surface analysis of 5,11-methanobenzo[g][1,2,4]triazolo[1,5-c][1,3,5]oxadiazocine derivatives, which provides insights into the molecular arrangements and interactions that could influence the development of materials or drugs with specific properties (Gumus et al., 2019).

Anti-Diabetic Potential

Research on new indole-based hybrid oxadiazole scaffolds, while not directly related to the specified compound, showcases the potential of structurally similar compounds as potent anti-diabetic agents. This work emphasizes the versatility of oxadiazole derivatives in medicinal chemistry (Nazir et al., 2018).

Synthesis and Intramolecular Conversion

The synthesis and intramolecular conversion of substituted 2-methyl-11-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-ones in different solvents have been studied, highlighting the potential for generating diverse derivatives through controlled chemical reactions (Sedova et al., 2014).

Anti-Proliferative Screening

A study on the synthesis and anti-proliferative screening of new thiazole compounds against breast cancer cells MCF7 indicates the therapeutic potential of heterocyclic compounds in cancer treatment (Sonar et al., 2020).

properties

IUPAC Name

4-bromo-10-ethyl-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2OS/c1-3-16-12(18)15-10-7-13(16,2)17-11-5-4-8(14)6-9(10)11/h4-6,10H,3,7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDRTYLYDAEMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=S)NC2CC1(OC3=C2C=C(C=C3)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.